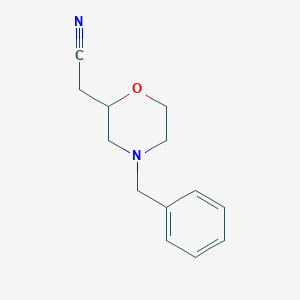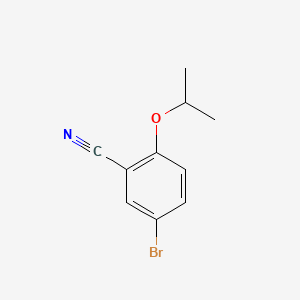
2-amino-N-cyclopentylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-N-cyclopentylthiophene-3-carboxamide (2-ACPC) is an organic compound with a wide range of applications in scientific research. It is a cyclic amide containing a thiophene ring and two amine groups. This compound has been used in various scientific fields, such as organic synthesis, biochemistry, and pharmacology. It has been used as a substrate in a number of biochemical studies, and has been studied for its potential therapeutic effects.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-Amino-N-cyclopentylthiophene-3-carboxamide and its derivatives are primarily utilized in the synthesis of various biologically active compounds. For instance, the compound has been used in the synthesis of new antibiotic and antibacterial drugs, demonstrating activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007). Similarly, its derivatives have shown significant anti-inflammatory and antioxidant activity, comparable to established drugs like ibuprofen and ascorbic acid (Kumar et al., 2008).
Development of Azomethine Derivatives
Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been targeted for synthesis due to their potential pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities. These derivatives are considered promising for further study and molecular design in medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).
Utility in Antimicrobial Applications
The compound has also been employed in the synthesis of fused heterocyclic derivatives with in vitro antimicrobial activity against various bacteria, highlighting its potential in pharmaceutical research (Wardakhan et al., 2005).
Potential in Photophysical Research
In photophysical research, derivatives of 2-amino-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide have been synthesized and analyzed for their spectral properties. This research contributes to our understanding of the effects of substituents on spectral group absorptions, which is important in the development of materials with specific photophysical characteristics (Thirunarayanan & Sekar, 2013).
Antibacterial and Antifungal Properties
Several studies have shown that thiophene-3-carboxamide derivatives possess antibacterial and antifungal activities. These findings highlight the potential of these compounds in developing new antimicrobial agents (Vasu et al., 2003).
Synthesis under Aqueous Conditions
Innovative methods have been developed for synthesizing 2-amino-3-carboxamide derivatives of thiophene under aqueous conditions, demonstrating the versatility and adaptability of these compounds in various chemical environments (Abaee & Cheraghi, 2013).
Pharmacological Activities
Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been evaluated for various pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety activities. These studies contribute significantly to the field of medicinal chemistry, providing insights into the therapeutic potential of these compounds (Amr et al., 2010).
properties
IUPAC Name |
2-amino-N-cyclopentylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-9-8(5-6-14-9)10(13)12-7-3-1-2-4-7/h5-7H,1-4,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQAZLDCCHSYON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259386 |
Source


|
| Record name | 2-Amino-N-cyclopentyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
590353-66-5 |
Source


|
| Record name | 2-Amino-N-cyclopentyl-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590353-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-cyclopentyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)








![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)